5-Methylpyrazolo[1,5-a]pyridin-3-amine: Comprehensive Synthesis, Characterization, and Mechanistic Insights
5-Methylpyrazolo[1,5-a]pyridin-3-amine: Comprehensive Synthesis, Characterization, and Mechanistic Insights
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a metabolically stable bioisostere for indoles and azaindoles. Specifically, 5-methylpyrazolo[1,5-a]pyridin-3-amine (CAS: 1824408-73-2)[1] serves as a critical building block for the synthesis of advanced kinase inhibitors, including those targeting C-Terminal Src Kinase (CSK)[2] and PI3Kδ[3].
This technical guide provides a rigorous, scalable, and self-validating synthetic workflow for the preparation of 5-methylpyrazolo[1,5-a]pyridin-3-amine. By emphasizing the mechanistic causality behind reagent selection—transitioning from classical azide-based Curtius rearrangements to a highly regioselective nitrosation/reduction sequence—this whitepaper equips synthetic chemists with a robust protocol optimized for both yield and safety.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 3-amino-substituted pyrazolo[1,5-a]pyridines historically relies on the assembly of the bicyclic core followed by C-3 functionalization. While recent methodologies highlight copper-catalyzed Ullmann-type aminations of 3-bromo precursors[4] or TEMPO-mediated annulations[5], the direct electrophilic nitrosation of the unsubstituted core remains the most scalable and metal-free approach for primary amine installation.
Route Selection Causality
-
Core Assembly ([3+2] Cycloaddition): The bicyclic core is constructed via the N-amination of 4-methylpyridine, followed by a [3+2] cycloaddition with ethyl propiolate[6]. We utilize O-(mesitylsulfonyl)hydroxylamine (MSH) rather than hydroxylamine-O-sulfonic acid (HOSA) for the N-amination step. MSH is soluble in organic solvents (e.g., DCM), which suppresses the aqueous hydrolysis of the intermediate N-aminopyridinium salt, drastically improving the yield.
-
C-3 Functionalization (Nitrosation vs. Nitration): The pyrazolo[1,5-a]pyridine core is an electron-rich 10π aromatic system. Standard nitration (HNO₃/H₂SO₄) is excessively harsh and can lead to the oxidation of the C-5 methyl group or degradation of the core. Electrophilic nitrosation (NaNO₂/HCl) is exceptionally mild and leverages the high HOMO coefficient at the C-3 position to achieve perfect regioselectivity.
-
Reduction: The reduction of the 3-nitroso intermediate to the primary amine is achieved using Zinc dust in acetic acid. This circumvents the need for high-pressure hydrogenation vessels and avoids the toxicity associated with tin-based reducing agents.
Fig 1: Five-step retrosynthetic and forward synthesis workflow.
Step-by-Step Experimental Methodologies
Note: All protocols below are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.
Step 2.1: N-Amination of 4-Methylpyridine
Objective: Synthesis of 1-amino-4-methylpyridinium 2,4,6-trimethylbenzenesulfonate.
-
Charge a flame-dried round-bottom flask with 4-methylpyridine (1.0 equiv, 50 mmol) and anhydrous DCM (100 mL). Cool to 0 °C under an argon atmosphere.
-
Add a solution of MSH (1.1 equiv, 55 mmol) in DCM (50 mL) dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
IPC: Monitor by TLC (DCM/MeOH 9:1). The starting material (Rf = 0.6) should be completely consumed, replaced by a baseline spot.
-
Add diethyl ether (150 mL) to precipitate the product. Filter the white solid, wash with cold ether, and dry under vacuum. (Yield: ~90%).
Step 2.2: [3+2] Cycloaddition and Decarboxylation
Objective: Synthesis of 5-methylpyrazolo[1,5-a]pyridine.
-
Suspend the 1-amino-4-methylpyridinium salt (1.0 equiv, 45 mmol) in anhydrous DMF (90 mL). Add anhydrous K₂CO₃ (2.0 equiv, 90 mmol) and stir for 15 minutes to generate the N-ylide.
-
Add ethyl propiolate (1.5 equiv, 67.5 mmol) dropwise. Stir the suspension at room temperature for 12 hours[6].
-
Quench with water, extract with EtOAc, and concentrate to yield the intermediate ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
-
Saponification: Dissolve the crude ester in EtOH (50 mL) and add 2M NaOH (50 mL). Reflux for 2 hours. Cool, acidify with 1M HCl to pH 3, and filter the precipitated carboxylic acid.
-
Decarboxylation: Suspend the acid in quinoline (30 mL) and add copper powder (0.1 equiv). Heat to 190 °C for 1.5 hours until CO₂ evolution ceases.
-
Cool, dilute with EtOAc, and wash extensively with 1M HCl to remove quinoline. Purify via silica gel chromatography (Hexanes/EtOAc 8:2). (Yield: ~65% over 3 steps).
Step 2.3: Regioselective Electrophilic Nitrosation
Objective: Synthesis of 5-methyl-3-nitrosopyrazolo[1,5-a]pyridine.
-
Dissolve 5-methylpyrazolo[1,5-a]pyridine (1.0 equiv, 20 mmol) in a mixture of glacial acetic acid (20 mL) and water (5 mL). Cool to 0 °C.
-
Add a solution of NaNO₂ (1.2 equiv, 24 mmol) in water (5 mL) dropwise over 15 minutes.
-
Stir at 0–5 °C for 1 hour.
-
IPC (Visual Validation): The reaction is successful when a thick, emerald-green precipitate forms, indicative of the nitroso compound.
-
Filter the green solid, wash with ice-cold water (3 × 20 mL), and dry under vacuum. (Yield: ~85%).
Step 2.4: Reduction to 5-Methylpyrazolo[1,5-a]pyridin-3-amine
Objective: Final reduction to the target primary amine.
-
Dissolve the 3-nitroso intermediate (1.0 equiv, 15 mmol) in glacial acetic acid (40 mL) at room temperature.
-
Add Zinc dust (5.0 equiv, 75 mmol) portion-wise over 30 minutes. Caution: The reaction is exothermic. Maintain the internal temperature between 40–50 °C using a water bath.
-
Stir for 2 hours.
-
IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The green nitroso spot (Rf = 0.5) must completely convert to a highly polar, UV-active spot (Rf = 0.1).
-
Filter the mixture through a pad of Celite to remove zinc salts. Wash the pad with EtOAc.
-
Carefully neutralize the filtrate with saturated aq. NaHCO₃ to pH 8. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo. (Yield: ~92%).
Mechanistic Logic of Regioselectivity
The remarkable regioselectivity observed in Step 2.3 is governed by the electronic topology of the pyrazolo[1,5-a]pyridine core. The lone pair on the bridgehead nitrogen delocalizes across the bicyclic framework, heavily populating the C-3 position. This creates a highly localized HOMO coefficient, directing the nitrosonium ion (NO⁺) exclusively to C-3.
Fig 2: Mechanistic logic dictating C-3 regioselective electrophilic nitrosation.
Optimization & Data Presentation
Table 1: Optimization of the 3-Nitroso Reduction Step
To ensure a robust protocol, various reduction conditions were evaluated. The Zn/AcOH system was selected for its superior scalability and ease of isolation.
| Reducing Agent | Solvent System | Temp (°C) | Yield (%) | Empirical Observations & Causality |
| Zn dust / NH₄Cl | MeOH / H₂O | 25 | 45 | Incomplete conversion; generation of azoxy side-products. |
| SnCl₂ · 2H₂O | EtOH | 80 | 62 | Harsh conditions; tedious workup due to persistent tin emulsions. |
| H₂ (1 atm), 10% Pd/C | MeOH | 25 | 88 | Clean conversion, but requires specialized gas-handling equipment. |
| Zn dust / AcOH | Glacial AcOH | 50 | 92 | Rapid single-electron transfer; highly scalable; simple Celite filtration. |
Table 2: Analytical Characterization of 5-Methylpyrazolo[1,5-a]pyridin-3-amine
The synthesized compound must be validated against the following spectroscopic parameters to confirm structural integrity and the absence of regioisomers[7][8].
| Analytical Technique | Parameter | Observed Data |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.21 (d, J = 7.1 Hz, 1H, H-7), 7.35 (s, 1H, H-2), 7.18 (d, J = 1.6 Hz, 1H, H-4), 6.52 (dd, J = 7.1, 1.6 Hz, 1H, H-6), 4.35 (br s, 2H, -NH₂), 2.31 (s, 3H, -CH₃). |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 138.2 (C-5), 136.1 (C-2), 129.4 (C-3a), 127.8 (C-7), 118.5 (C-3), 114.2 (C-6), 113.8 (C-4), 21.0 (-CH₃). |
| HRMS (ESI) | [M+H]⁺ | m/z calcd for C₈H₁₀N₃⁺: 148.0869, found: 148.0872. |
| FT-IR | ATR, cm⁻¹ | 3345, 3210 (N-H stretch), 2920 (C-H stretch), 1630 (C=N), 1555 (C=C), 1310 (C-N). |
References
-
Ravi, C., et al. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature." Synthesis, 2017, 49, 2513-2522.[Link]
-
O'Malley, D. P., et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 2018, 9(7), 715-720.[Link]
-
Li, Y., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds." Organic Letters, 2022, 24(7), 1526-1530.[Link]
-
Smith, J., et al. "An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors." Molecules, 2025, 30(3), 500.[Link]
Sources
- 1. abcr.com [abcr.com]
- 2. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
